2-Bromo-5-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-5-methoxybenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative. It is a white to almost white crystalline powder that is sensitive to moisture . This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
Mode of Action
2-Bromo-5-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It may be used in the preparation of various heteroarylbenzene derivatives , suggesting its potential role in synthetic chemistry.
Result of Action
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and moisture. The compound is sensitive to moisture and should be stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is commonly used in the synthesis of sulfonamides, which are known to interact with enzymes such as carbonic anhydrase. The interaction between this compound and these enzymes typically involves the formation of a covalent bond with the enzyme’s active site, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can cause significant adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonamide metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
2-Bromo-5-methoxybenzene-1-sulfonyl chloride can be synthesized from 4-bromoanisole through a series of chemical reactions . The general synthetic route involves the chlorination of benzenesulfonyl chloride and 5-bromo-2-methoxybenzene . The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .
Chemical Reactions Analysis
2-Bromo-5-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed from these reactions are typically sulfonamide derivatives and biaryl compounds .
Scientific Research Applications
2-Bromo-5-methoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, including potential drug candidates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
- 2-Bromo-4-methoxybenzenesulfonyl chloride
- 2-Bromo-6-methoxybenzenesulfonyl chloride
- 2-Chloro-5-methoxybenzenesulfonyl chloride
These compounds share similar chemical structures and reactivity but differ in the position of the substituents on the benzene ring . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-bromo-5-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMSNAGJFGCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939197 |
Source
|
Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-57-1 |
Source
|
Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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